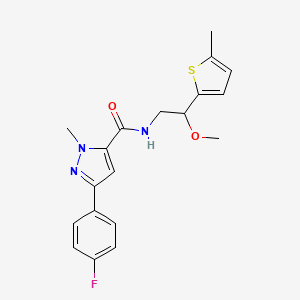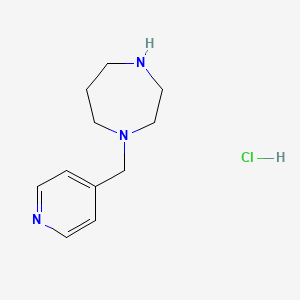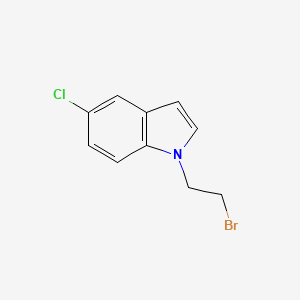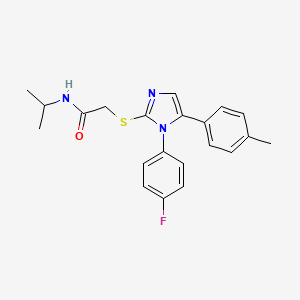
3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazole ring, a fluorophenyl group, and a thiophene moiety, making it an interesting subject for research in medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the fluorophenyl and thiophene groups through various coupling reactions. The final step often involves the formation of the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing waste and energy consumption.
化学反応の分析
Types of Reactions
3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be performed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups like halogens or alkyl chains.
科学的研究の応用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions or enzyme activity.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or anticancer activities.
Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用機序
The mechanism of action of 3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide depends on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
- 3-(4-chlorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-bromophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 3-(4-methylphenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
The uniqueness of 3-(4-fluorophenyl)-N-(2-methoxy-2-(5-methylthiophen-2-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide lies in the presence of the fluorophenyl group, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its analogs with different substituents.
特性
IUPAC Name |
5-(4-fluorophenyl)-N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3O2S/c1-12-4-9-18(26-12)17(25-3)11-21-19(24)16-10-15(22-23(16)2)13-5-7-14(20)8-6-13/h4-10,17H,11H2,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DISLYWQGDPOMFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(CNC(=O)C2=CC(=NN2C)C3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Benzyl N-[2-phenyl-1-(phenylcarbamoyl)ethyl]carbamate](/img/structure/B2890022.png)
![2-(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-3-yl)-1,3-benzoxazole](/img/structure/B2890025.png)
![4-methoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide](/img/structure/B2890026.png)
![(2Z)-6-bromo-2-[(2-fluoro-5-methylphenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2890027.png)
![N-[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]-4-phenoxyaniline](/img/structure/B2890029.png)

![3-cyano-6-cyclopropyl-N-[2-(dimethylamino)-2-(4-ethylphenyl)ethyl]-2-(methylsulfanyl)pyridine-4-carboxamide](/img/structure/B2890033.png)
![1-(3-fluorophenyl)-4-(1-(2-hydroxy-3-(4-isopropylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2890034.png)
![N2,N5-bis(2-(methylthio)benzo[d]thiazol-6-yl)thiophene-2,5-dicarboxamide](/img/structure/B2890035.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-ethylbenzyl)acetamide](/img/structure/B2890036.png)

![N-tert-butyl-2-[3-(4-methylphenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/new.no-structure.jpg)

